molecular formula C21H19N3O5 B12127231 N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B12127231
M. Wt: 393.4 g/mol
InChI Key: CWSHLLCLSWMLAX-UHFFFAOYSA-N
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Description

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide is a complex organic compound that features a furan ring, a quinazolinone core, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Dimethoxybenzamide Moiety: This step involves the coupling of the quinazolinone-furan intermediate with 3,5-dimethoxybenzoic acid or its derivatives using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The quinazolinone core can be reduced to tetrahydroquinazoline derivatives under hydrogenation conditions.

    Substitution: The dimethoxybenzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is typically used for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Furanones and other oxidized furan derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Nitro or halogenated derivatives of the dimethoxybenzamide moiety.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may find use in the synthesis of advanced materials or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The furan ring and quinazolinone core may play a role in binding to these targets, while the dimethoxybenzamide moiety could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like 5-(hydroxymethyl)-2-furfurylamines and other furan-based molecules.

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and its analogs.

    Benzamide Derivatives: Compounds like 3,5-dimethoxybenzamide and its substituted derivatives.

Uniqueness

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the furan ring, quinazolinone core, and dimethoxybenzamide moiety in a single molecule makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C21H19N3O5/c1-27-14-6-13(7-15(10-14)28-2)20(26)24-21-22-11-16-17(23-21)8-12(9-18(16)25)19-4-3-5-29-19/h3-7,10-12H,8-9H2,1-2H3,(H,22,23,24,26)

InChI Key

CWSHLLCLSWMLAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4)OC

Origin of Product

United States

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